molecular formula C6H15NO5S B3418628 2-Morpholinoethanesulfonic acid hydrate CAS No. 1266615-59-1

2-Morpholinoethanesulfonic acid hydrate

Cat. No. B3418628
M. Wt: 213.25 g/mol
InChI Key: MIIIXQJBDGSIKL-UHFFFAOYSA-N
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Description

2-Morpholinoethanesulfonic acid hydrate, also known as MES monohydrate, is a buffer used in research applications in biology and biochemistry .


Synthesis Analysis

MES monohydrate is a buffering agent that belongs to the group of acidic compounds. It is used as an analytical reagent in microbiology and biochemistry .


Molecular Structure Analysis

The chemical structure of MES contains a morpholine ring. It has a molecular weight of 195.2 and the chemical formula is C6H13NO4S .


Chemical Reactions Analysis

MES is highly soluble in water and only weakly binds with certain metal ions, including Ca, Mg, Mn, and Cu (II), which makes it a non-coordinating buffer in chemistry involving metal ions .


Physical And Chemical Properties Analysis

MES is a crystalline powder with a pH of 3.6 (20 °C, 10 g/L in H2O). It has a melting point of >300 °C and a solubility of 80 g/L .

Scientific Research Applications

Synthesis of Heterocyclic Compounds

MES has been utilized as a catalyst in the synthesis of complex organic molecules. For instance, it has been used as a new organocatalyst in the efficient synthesis route for 2,3-dihydroquinazolin-4(1H)-ones, representing a novel and simplified route for preparing these derivatives. Additionally, the microwave irradiation technique was applied to carry out reactions in shorter times, showcasing MES's versatility in organic synthesis (Labade, Shinde, & Shingare, 2013).

Improvement of Analytical Techniques

MES-based buffer systems have significantly improved the detection limits and stability of various sensors. For example, a study demonstrated the development of a new total ionic strength adjustor buffer system based on MES for enhancing the analytical characteristics of fluoride sensors. This improvement was attributed to the reversible ion exchange process at the interface, leading to prolonged sensor operation under flow injection analysis conditions with enhanced sensitivity (Fouskaki, Sotiropoulou, Kocí, & Chaniotakis, 2003).

Catalysis in Organic Reactions

MES has been reported as an effective catalyst in the synthesis of isoindolo[2,1-a]quinazolines, demonstrating its utility as a water-soluble, greener catalyst for producing high yields of the product at room temperature. The synergy between MES and ultrasound irradiation in these reactions was also explored, underlining its potential for enhancing green chemistry practices (Bhagat et al., 2015).

Interactions with Macromolecules

The interaction of MES with macromolecules like proteins has been studied, highlighting its effects on the phase transition behavior of poly(N-isopropylacrylamide) (PNIPAM). This research has implications for understanding the behavior of polymers in biological buffers and developing new materials with tunable properties (Taha, Gupta, Khoiroh, & Lee, 2011).

Complexation and Buffering in Analytical Chemistry

The copper binding properties of MES and its use as a buffer in metal speciation studies were examined, highlighting its non-interacting nature with copper ions. This characteristic makes MES an ideal buffer for studies requiring stable metal ion concentrations without interference from the buffering agent (Mash et al., 2003).

Method Development in Capillary Electrophoresis

A systematic procedure involving MES for optimizing the background electrolyte composition in capillary electrophoresis was described, showcasing MES's role in enhancing the analytical performance of this technique. This work underscores the importance of buffer selection in analytical method development, particularly for achieving reliable and precise analyses (Spudeit et al., 2016).

Safety And Hazards

Contact with MES is hazardous; skin or eye exposure should be cleaned well with water and medical aid should be sought in the case of eye exposure, swallowing, or inhalation of dust. It also emits toxic fumes upon combustion, including carbon monoxide, nitrogen oxide, and sulfur oxides .

Future Directions

MES hydrate is a versatile biological buffer widely utilized in molecular biology and cell culture applications. With a pKa of 6.1, it’s the ideal choice for buffering solutions at physiological pH, ensuring precise and reliable results .

properties

IUPAC Name

2-morpholin-4-ylethanesulfonic acid;hydrate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H13NO4S.H2O/c8-12(9,10)6-3-7-1-4-11-5-2-7;/h1-6H2,(H,8,9,10);1H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MIIIXQJBDGSIKL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1CCS(=O)(=O)O.O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H15NO5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

145224-94-8
Record name 4-Morpholineethanesulfonic acid, hydrate (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=145224-94-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

DSSTOX Substance ID

DTXSID80584934
Record name 2-(Morpholin-4-yl)ethane-1-sulfonic acid--water (1/1)
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

213.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Morpholinoethanesulfonic acid hydrate

CAS RN

1266615-59-1, 145224-94-8
Record name 4-Morpholineethanesulfonic acid hydrate (1:?)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1266615-59-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-(Morpholin-4-yl)ethane-1-sulfonic acid--water (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80584934
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-Morpholineethanesulfonic acid, hydrate (1:1)
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.129.173
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 2-Morpholinoethanesulphonic acid
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Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 2-(N-Morpholino)ethanesulfonic acid hydrate
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
38
Citations
L Zhu, W Wang, H Zhao, M Xu, S Tada… - Organic & …, 2015 - pubs.rsc.org
… of 2 μM hemin in the absence and presence of various concentrations of Xu1, Xu2, Xu6 and Xu6–FLAG were obtained in 40KT buffer (50 mM 2-morpholinoethanesulfonic acid hydrate (…
Number of citations: 6 pubs.rsc.org
J Yang, L Zheng, Y Wang, W Li, J Zhang, J Gu… - Biosensors and …, 2016 - Elsevier
… serum albumin (BSA), glucose oxidase (GOx), acetylcholinesterase (AchE), thrombin (TB), trypsin (TRY), lysozyme (LZM), NaCl, CuCl 2 and 2-morpholinoethanesulfonic acid hydrate (…
Number of citations: 77 www.sciencedirect.com
HM Sihto, T Tasara, R Stephan, S Johler - Food Control, 2016 - Elsevier
… The pH in LB control (pH 7.0) and LB lactic acid media was stabilized by inclusion of 100 nM 2-morpholinoethanesulfonic acid hydrate (MES hydrate) (Sigma–Aldrich, Buchs, …
Number of citations: 21 www.sciencedirect.com
M Liu, T Kagahara, H Abe, Y Ito - Bulletin of the Chemical Society of …, 2009 - journal.csj.jp
… (4c15, 4c19, 4c20, and 4c21) to form a complex with hemin was investigated by UVÍ visible spectrometric analysis using 40KT buffer (50mM 2morpholinoethanesulfonic acid hydrate (…
Number of citations: 25 www.journal.csj.jp
S Rollo, H Moon, M Subramanian, DJ Oliver… - 2004 - folk.ntnu.no
Many energetic materials, such as RDX and TNT, are possible surface soil and groundwater contaminants at Department of Defense testing and training sites. Phytoremediation is an …
Number of citations: 2 folk.ntnu.no
M Liu, H Abe, Y Ito - Green Polymer Chemistry: Biocatalysis and …, 2010 - ACS Publications
… The 4c15s and hemin concentrations were 2.0 µM and 5.0 µM, respectively, in 40KT buffer (50 mM 2-morpholinoethanesulfonic acid hydrate pH 6.5; 100 mM Tris acetate; 40 mM …
Number of citations: 4 pubs.acs.org
S Gong, K Song, S Zhang, P Zhou, W Pan, N Li, B Tang - Talanta, 2024 - Elsevier
The establishment of sensitive and facile colorimetric platform based on the CRISPR (clustered regularly interspaced short palindromic repeats)-Cas (CRISPR-associated) system is of …
Number of citations: 3 www.sciencedirect.com
JP Lellouche, G Senthil, A Joseph… - Journal of the …, 2005 - ACS Publications
… 0.4 M MES (pH 5.0): prepared using 2-morpholinoethanesulfonic acid hydrate 99%, adjusted to pH 5.0 by addition of 10 M NaOH and stored at 4 C. TNET buffer (pH 7.5): prepared from …
Number of citations: 57 pubs.acs.org
X Li, H Kang, S Chen, M Bai, F Li, T Liu, W Zhou… - Journal of Cleaner …, 2023 - Elsevier
The development of renewable soy protein (SP) adhesives has aroused growing interest in the wood industry. This research aims to develop a low-cost, sustainable, and high-…
Number of citations: 1 www.sciencedirect.com
X Huang, Y Chen, J Li, J Li, Q Gao, X Zhan - Materials & Design, 2022 - Elsevier
Developing a soy protein-based (SP) adhesive with robust coating and prepressing properties for broad applications in wood-based panels presents a challenge. In this study, a “bond-…
Number of citations: 10 www.sciencedirect.com

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